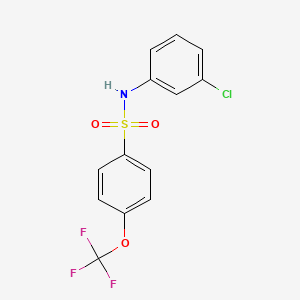

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(3-Chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a 3-chlorophenyl group attached to the sulfonamide nitrogen and a trifluoromethoxy substituent at the para position of the benzene ring. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the 3-chlorophenyl moiety may influence target binding through steric and electronic effects .

Properties

CAS No. |

562079-15-6 |

|---|---|

Molecular Formula |

C13H9ClF3NO3S |

Molecular Weight |

351.73 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide |

InChI |

InChI=1S/C13H9ClF3NO3S/c14-9-2-1-3-10(8-9)18-22(19,20)12-6-4-11(5-7-12)21-13(15,16)17/h1-8,18H |

InChI Key |

XFRZILOOADUBGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Trifluoromethoxy)Benzenesulfonyl Chloride

The precursor 4-(trifluoromethoxy)benzenesulfonyl chloride is typically synthesized via chlorosulfonation of 4-(trifluoromethoxy)benzene. Chlorosulfonic acid (ClSO₃H) reacts with the aromatic ring under controlled conditions (0–5°C, 2–4 hours), followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Key Reaction Conditions

Coupling with 3-Chloroaniline

The sulfonyl chloride is then reacted with 3-chloroaniline in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

Optimized Parameters

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool to accelerate sulfonamide formation. This method reduces reaction times from hours to minutes while maintaining or improving yields.

Procedure and Advantages

A mixture of 4-(trifluoromethoxy)benzenesulfonyl chloride and 3-chloroaniline is irradiated in a microwave reactor at 100–120°C for 15–20 minutes. The use of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as solvents enhances microwave absorption and product purity.

Performance Metrics

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 15–20 minutes |

| Yield | 65–78% | 80–88% |

| Purity (HPLC) | 95–97% | 98–99% |

This approach minimizes side reactions such as sulfonic acid formation, which commonly occur in prolonged thermal reactions.

Catalytic Reductive Amination

While less common, reductive amination offers an alternative pathway for sulfonamide synthesis. This method employs palladium or nickel catalysts to facilitate the coupling of sulfonic acids with aryl halides.

Reaction Mechanism

4-(Trifluoromethoxy)benzenesulfonic acid reacts with 3-chloroiodobenzene in the presence of a Pd(OAc)₂/Xantphos catalyst system. The reaction proceeds via a C–N cross-coupling mechanism under hydrogen gas (1–2 atm).

Critical Parameters

Limitations

This method suffers from moderate yields due to competing dehalogenation of the aryl iodide and catalyst deactivation by the trifluoromethoxy group.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase synthesis enables rapid parallel preparation of sulfonamide derivatives, including this compound. A resin-bound sulfonyl chloride precursor reacts with 3-chloroaniline in a flow reactor system.

Advantages

- Automated purification via resin washing

- Scalability for combinatorial libraries

- Typical yields: 70–75%

Green Chemistry Approaches

Recent advances emphasize solvent-free and energy-efficient protocols. Ball milling techniques have been applied to sulfonamide synthesis, achieving yields comparable to traditional methods without solvent use.

Ball Milling Protocol

- Reactants: Equimolar sulfonyl chloride and 3-chloroaniline

- Milling time: 30–45 minutes

- Yield: 68–72%

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield Range | Scalability | Energy Efficiency | Cost |

|---|---|---|---|---|

| Classical Sulfonylation | 65–78% | High | Moderate | Low |

| Microwave-Assisted | 80–88% | Moderate | High | Medium |

| Catalytic Amination | 55–62% | Low | Low | High |

| Solid-Phase | 70–75% | High | Moderate | High |

| Ball Milling | 68–72% | Moderate | High | Low |

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and the sulfonamide group.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic aqueous solutions are used, often under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted sulfonamides.

Oxidation: Oxidized derivatives of the aromatic rings or the sulfonamide group.

Reduction: Reduced derivatives of the aromatic rings or the sulfonamide group.

Hydrolysis: Corresponding sulfonic acid and amine.

Scientific Research Applications

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: It is employed in biochemical assays and studies to investigate the interactions of sulfonamide derivatives with biological targets.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

N-(2-Thienylmethyl)-4-(Trifluoromethoxy)Benzenesulfonamide (CAS 263387-19-5)

- Structural Difference : Replaces the 3-chlorophenyl group with a thienylmethyl moiety.

- Impact: The sulfur atom in the thiophene ring may alter electron distribution and metabolic pathways.

4-((3-Chloro-4-(Trifluoromethoxy)Benzyl)Oxy)-N-(1,2,4-Thiadiazol-5-yl)Benzenesulfonamide (Compound 39)

- Structural Difference : Incorporates a benzyloxy linker and a thiadiazolyl group.

- This compound demonstrated enhanced pharmacokinetic properties in preclinical studies .

N-(3-Aminopropyl)-4-(Trifluoromethoxy)Benzenesulfonamide

- Structural Difference: Features an aminopropyl chain instead of the aromatic 3-chlorophenyl group.

- Impact : The primary amine increases water solubility, which may improve oral bioavailability but reduce membrane permeability. This contrast highlights the trade-off between hydrophilicity and lipophilicity in drug design .

Pharmacological Activity Comparisons

Antimicrobial Activity

- Target Compound: Limited direct data, but sulfonamides with chlorophenyl groups (e.g., 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide) show moderate activity against E. coli and S. aureus (MIC ~8–16 µg/mL) .

- Analogues: 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide (Compound 11): Exhibited superior antimicrobial activity (MIC = 2 µg/mL against S. aureus), attributed to the indole-pyrimidine hybrid structure . N-(Adamantan-1-yl)carbamoyl)-4-(Trifluoromethoxy)Benzenesulfonamide: The adamantane group conferred potent activity against P. aeruginosa (MIC = 4 µg/mL), likely due to enhanced membrane disruption .

Anticancer Activity

- Target Compound: No direct data, but structurally similar thioureido sulfaquinoxalines (e.g., Compound 9, IC₅₀ = 15.6 µM against HEPG2) showed strong cytotoxicity, suggesting the trifluoromethoxy group may synergize with aromatic substituents in tumor cell targeting .

Physicochemical Properties

*Calculated using ChemAxon software.

Biological Activity

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the context of anti-inflammatory and potential anticancer applications. This article explores its biological mechanisms, interactions with various targets, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₃H₉ClF₃NO₂S

- Molecular Weight: Approximately 307.72 g/mol

- Key Functional Groups:

- Trifluoromethoxy group

- Chlorophenyl moiety

The unique structure of this compound contributes to its biological activity, particularly through its interactions with enzymes involved in inflammatory processes.

This compound primarily acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. The trifluoromethyl group enhances the compound's binding affinity to COX-2, allowing it to modulate inflammatory pathways effectively. This selectivity for COX-2 over COX-1 may reduce the side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Inhibition of COX-2

Research indicates that this compound selectively inhibits COX-2, which is implicated in various inflammatory diseases. In vitro studies have demonstrated its potential to reduce inflammation markers in human cell lines .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Similar sulfonamide derivatives have shown promise in inducing apoptosis in cancer cells. For instance, studies on structurally related compounds have reported significant cytotoxic effects against prostate cancer cells, suggesting that this compound may exhibit similar effects .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of COX-2 activity by 50% at 10 µM concentration | Enzyme assays on human cell lines |

| Study 2 | Induction of apoptosis in PC-3 prostate cancer cells | Trypan blue exclusion assay and Western blotting for PARP cleavage |

| Study 3 | Modulation of inflammatory cytokines in macrophages | ELISA for cytokine measurement |

Comparative Analysis with Other Compounds

This compound shares structural similarities with other COX-2 inhibitors like celecoxib and rofecoxib. However, its trifluoromethoxy substitution may provide enhanced selectivity and reduced toxicity .

Future Directions

Further research is warranted to explore:

- Broader Biological Targets: Investigating interactions with other enzymes and receptors.

- In Vivo Studies: Assessing the efficacy and safety profiles in animal models.

- Structural Modifications: Developing analogs to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide?

- Methodology : The compound can be synthesized via nucleophilic substitution between 4-(trifluoromethoxy)benzenesulfonyl chloride and 3-chloroaniline. Key steps include:

Dissolving 3-chloroaniline in anhydrous dichloromethane (DCM) under inert conditions.

Slow addition of the sulfonyl chloride derivative with stirring at 0–5°C.

Purification via column chromatography (e.g., DCM:MeOH 95:5) to isolate the product.

Yields typically range from 30–60% depending on reaction optimization .

- Critical Parameters : Control reaction temperature to minimize side reactions (e.g., hydrolysis of sulfonyl chloride). Use TLC to monitor progress.

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Techniques :

- ^1H/^13C NMR : Confirm aromatic proton environments (δ 7.5–8.0 ppm for sulfonamide-linked benzene, δ 6.8–7.3 ppm for chlorophenyl group) .

- IR Spectroscopy : Detect characteristic bands (e.g., S=O stretching at ~1350–1150 cm⁻¹, N–H bending at ~1550 cm⁻¹) .

- Melting Point : Compare with literature values (e.g., 180–182°C for analogous sulfonamides) .

- HRMS : Validate molecular ion peaks (e.g., m/z ≈ 380–400 [M+H]⁺ for C₁₃H₁₀ClF₃NO₃S) .

Q. What solvent systems are optimal for solubility and crystallization?

- Solubility : Moderately soluble in DCM, THF, and DMSO; poorly soluble in water. Adjust solvent polarity for recrystallization (e.g., DCM/hexane mixtures).

- SAR Insight : The trifluoromethoxy group enhances hydrophobicity, reducing aqueous solubility compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do structural modifications influence biological activity in sulfonamide derivatives?

- Structure-Activity Relationship (SAR) :

- Design Strategy : Introduce electron-withdrawing groups (e.g., CF₃O) to improve binding to hydrophobic enzyme pockets (e.g., soluble epoxide hydrolases) .

Q. What mechanisms underlie its potential as an enzyme inhibitor?

- Target Enzymes : Demonstrated activity against anthrax lethal factor (Ki ~50 nM) via sulfonamide-mediated coordination to zinc ions in active sites .

- Kinetic Studies : Use fluorogenic substrates (e.g., MAPKAP kinase assays) to measure inhibition constants. Pre-incubate enzyme with compound for 30 min to assess time-dependent inhibition .

Q. How can advanced analytical methods resolve conflicting spectral data?

- Challenge : Overlapping NMR signals in aromatic regions due to similar substituents.

- Solutions :

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons unambiguously .

- X-ray Crystallography : Determine absolute configuration (e.g., analog structures in Acta Cryst. E ).

- LC-MS/MS : Detect trace impurities (<0.1%) from side reactions .

Methodological Considerations

Q. What protocols optimize yield in multi-step syntheses?

- Stepwise Optimization :

Sulfonylation : Use excess sulfonyl chloride (1.2–1.5 equiv.) to drive reaction completion.

Workup : Quench with ice-cold water to precipitate crude product.

Purification : Employ gradient elution (e.g., 0–5% MeOH in DCM) for column chromatography .

Q. How to address discrepancies in biological activity across studies?

- Root Causes : Variability in cell lines, assay conditions (e.g., serum concentration), or impurity profiles.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.